(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid is a synthetic organic compound known for its unique structural properties It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid typically involves multiple steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amine with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with the fluorinated butanoic acid derivative using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorinated butanoic acid chain, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the butanoic acid chain can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide (NaN3) for azide substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), other nucleophiles
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted butanoic acid derivatives
Scientific Research Applications
Chemistry
In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid is used as an intermediate in the synthesis of complex organic molecules. Its Fmoc-protected amino group makes it valuable in peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.
Biology
The compound is utilized in biological research for the development of fluorinated amino acids, which are incorporated into peptides and proteins to study their structure and function. Fluorinated amino acids can enhance the stability and bioavailability of peptides, making them useful in drug design and development.
Medicine
In medicine, this compound is explored for its potential in developing fluorinated pharmaceuticals. Fluorine atoms can improve the metabolic stability and binding affinity of drugs, leading to more effective and longer-lasting medications.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, such as the development of fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The compound can interact with enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
Uniqueness
Compared to similar compounds, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid stands out due to the presence of the fluorine atom. This fluorine atom imparts unique chemical properties, such as increased reactivity and stability, which are not present in its non-fluorinated counterparts. These properties make it particularly valuable in applications requiring enhanced performance and durability.
Properties
Molecular Formula |
C19H18FNO4 |
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Molecular Weight |
343.3 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid |
InChI |
InChI=1S/C19H18FNO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23)/t17-/m0/s1 |
InChI Key |
AUWZDDFQQXJWBJ-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCF)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCF)C(=O)O |
Origin of Product |
United States |
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